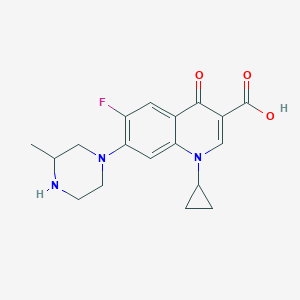

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps, including the construction of the quinoline ring, introduction of the cyclopropyl and methylpiperazinyl groups, and fluorination. Studies have reported the synthesis of closely related derivatives with anti-tubercular and antibacterial activity, demonstrating the synthetic flexibility and potential of this chemical backbone (Narva Suresh et al., 2014).

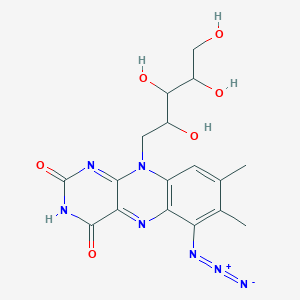

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid has been extensively analyzed through spectroscopic means, including NMR, IR, and mass spectrometry, to confirm its structural integrity and to understand its chemical behavior under various conditions (Zhengjun Xia et al., 2013).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including photochemical reactions leading to substitution and decarboxylation processes. The presence of the fluorine atom and the piperazinyl group significantly influences its reactivity and interaction with other molecules (M. Mella et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in further chemical reactions or as a potential pharmaceutical ingredient. While specific data on this compound may be limited, related fluoroquinolones exhibit notable physical properties that influence their pharmacokinetic profiles.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photostability, play a significant role in the compound's behavior in biological systems and its reactivity in synthetic pathways. For example, the photostability of fluoroquinolones has been studied to understand their behavior under light exposure, which is critical for the development of stable and effective drug formulations (E. Fasani et al., 2001).

Wissenschaftliche Forschungsanwendungen

Fluorinated Alternatives in Chemical Industries

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid belongs to the class of fluoroquinolones, a group of compounds recognized for their broad application in the chemical industry, especially in fluoropolymer manufacture and surface treatment of various materials. Studies on fluorinated alternatives have identified over 20 substances used across different commercial and consumer products, emphasizing the environmental and safety assessments needed for these chemicals Wang et al., 2013.

Synthesis Methodologies for Fluoroquinolones

Research into the synthesis of fluoroquinolones, including 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, reveals a variety of methodologies aimed at producing more effective antibacterial agents. These compounds have shown a broad spectrum of activity against different microbial organisms, positioning them as vital in the development of new antibacterial strategies da Silva et al., 2003.

Environmental Impact and Bioaccumulation

The environmental persistence and bioaccumulation potential of fluoroquinolones and related fluorinated compounds have been subjects of critical reviews. These studies aim to understand the environmental behavior and impact of such compounds, contributing to the formulation of regulatory criteria for environmental safety Conder et al., 2008.

Antibacterial and Anticancer Applications

Fluoroquinolones, due to their mechanism of action, have found applications beyond antibacterial treatments, including potential uses in cancer therapy. The detailed synthesis processes and biological activities highlight the versatility and significance of these compounds in medicinal chemistry Qiu et al., 2009.

Advanced Organic Synthesis Techniques

Studies on the regiochemistry of radical cyclizations demonstrate the complexity and precision involved in the synthesis of fluoroquinolones and their derivatives. These methodologies facilitate the construction of diverse heterocyclic compounds, including those with significant pharmacological activities Ishibashi & Tamura, 2004.

Immunomodulatory Effects

Research on fluoroquinolones has also explored their immunomodulatory effects, particularly their impact on cytokine synthesis. These findings suggest a broader therapeutic potential, extending into the treatment of immune-related disorders Dalhoff & Shalit, 2003.

Safety And Hazards

Based on the available information, this compound has been classified with the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Zukünftige Richtungen

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. Given the biological activity of many quinoline derivatives, it could be of interest to investigate its potential as a pharmaceutical .

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRWTUITSIYILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60918692 | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

CAS RN |

93107-32-5 | |

| Record name | ITV 8912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60918692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.